Amoxicillin Ttrihydrate

Description

Molecular Structure and Stereochemical Configuration

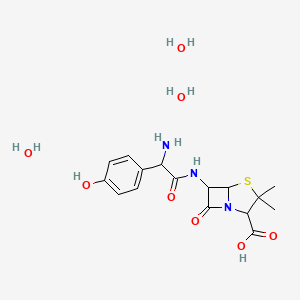

Amoxicillin trihydrate’s molecular formula is $$ \text{C}{16}\text{H}{19}\text{N}{3}\text{O}{5}\text{S} \cdot 3\text{H}_{2}\text{O} $$, with a molecular weight of 419.45 g/mol. The core structure consists of a β-lactam ring fused to a thiazolidine ring, a hallmark of penicillin-derived antibiotics. The side chain at the 6-amino position contains a 4-hydroxyphenyl group, distinguishing it from ampicillin.

Stereochemical Features

The stereochemical configuration is defined at three chiral centers: C2 (S), C5 (R), and C6 (R), consistent with the penicillin backbone. The side-chain configuration at C10 adopts an R configuration, corresponding to the D(-) enantiomer. This stereochemistry is critical for binding to penicillin-binding proteins in bacterial cell walls, though pharmacological activity falls outside this article’s scope.

The International Union of Pure and Applied Chemistry (IUPAC) name is (2S,5R,6R)-6-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid trihydrate , emphasizing the spatial arrangement of functional groups. Nuclear magnetic resonance (NMR) crystallography has validated this configuration, with $$ ^1\text{H} $$ chemical shifts providing evidence for hydrogen bonding networks involving the β-lactam carbonyl and hydroxyl groups.

Table 1: Key Structural Parameters of Amoxicillin Trihydrate

Properties

IUPAC Name |

6-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S.3H2O/c1-16(2)11(15(23)24)19-13(22)10(14(19)25-16)18-12(21)9(17)7-3-5-8(20)6-4-7;;;/h3-6,9-11,14,20H,17H2,1-2H3,(H,18,21)(H,23,24);3*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXQVCLAUDMCEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C(=O)O)C.O.O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of amoxicillin trihydrate involves several steps, starting from the fermentation of Penicillium chrysogenum to produce penicillin G. Penicillin G is then chemically converted to 6-aminopenicillanic acid (6-APA). The 6-APA is then acylated with p-hydroxyphenylglycine to form amoxicillin . The final step involves crystallization to obtain amoxicillin trihydrate .

Industrial Production Methods: In industrial settings, the production of amoxicillin trihydrate is optimized for cost-effectiveness and efficiency. One such method involves the in-situ preparation of amoxicillin trihydrate from sugarcane juice without isolating the intermediates . This method reduces the need for separate synthesis, purification, and crystallization steps, making it more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Degradation Kinetics and pH Dependency

Amoxicillin trihydrate degradation follows pseudo-first-order kinetics in aqueous solutions, with rates heavily influenced by pH and temperature . Key findings include:

-

pH-dependent stability :

| pH Range | Degradation Mechanism | Half-Life (t₁/₂) at 310.15 K | Activation Energy (kJ/mol) |

|---|---|---|---|

| 1–3 | Acid-catalyzed hydrolysis | 3.2 hours | 67.8 |

| 5–7 | Water-mediated hydrolysis (zwitterionic) | 12.1 hours | 82.4 |

| 8–10 | Base-catalyzed hydrolysis | 1.8 hours | 58.3 |

-

The β-lactam ring and α-amino group in the C-6 side chain are critical degradation sites, leading to ring-opening and loss of antibacterial activity .

Temperature and Environmental Stability

Amoxicillin trihydrate exhibits thermal sensitivity, with degradation rates increasing exponentially with temperature :

| Temperature (K) | Degradation Rate Constant (k × 10⁻⁵ s⁻¹) |

|---|---|

| 303.15 | 1.42 |

| 318.15 | 6.87 |

-

Humidity : Moisture accelerates hydrolysis, particularly in formulations containing alcohols or polyols (e.g., glycerin), which destabilize the β-lactam ring .

-

Solid-state stability : Degrades 30% faster in humid conditions (>75% RH) compared to dry environments .

Hydrolysis and Solubility

Aqueous solubility and hydrolysis are interdependent:

-

Solubility in water :

-

Hydrolysis products :

Reactivity with Other Chemicals

-

Oxidizing agents : Reacts violently with strong oxidizers (e.g., peroxides), producing undefined hazardous products .

-

Metals : Forms complexes with aluminum in formulations, reducing bioavailability .

-

Alcohols : Ethanol or propylene glycol induce precipitation and accelerate hydrolysis .

Metabolic Degradation Pathways

While primarily pharmacokinetic, in vitro studies reveal enzymatic interactions:

Scientific Research Applications

Clinical Applications

1.1 Treatment of Bacterial Infections

Amoxicillin trihydrate is primarily utilized for treating infections caused by susceptible strains of bacteria, including:

- Respiratory Tract Infections : It is the first-line treatment for acute bacterial rhinosinusitis (ABR), where high-dose oral administration is common. However, a study has shown that nasal delivery systems can enhance local therapy while minimizing systemic side effects and antibiotic resistance risks .

- Streptococcal Infections : A clinical trial involving children with acute streptococcal tonsillopharyngitis demonstrated that amoxicillin sprinkle formulations were comparable in effectiveness to penicillin V, although neither met the FDA's eradication criteria .

1.2 Alternative Delivery Systems

Recent innovations have explored alternative delivery methods for amoxicillin trihydrate:

- Nasal Gel Formulations : Research indicates that in situ gelling systems containing amoxicillin can effectively retain the drug on nasal mucosa, enhancing local treatment efficacy for nasal infections .

Pharmaceutical Research Applications

2.1 Quality Evaluation

A post-marketing evaluation of amoxicillin trihydrate capsules assessed their quality standards through various analytical methods, including UV-visible spectrophotometry. Results indicated high recovery rates of the active ingredient, demonstrating the reliability of the formulation .

2.2 Adsorption Studies

Investigations into the adsorption potential of amoxicillin trihydrate on montmorillonite clay have been conducted to explore its removal from aqueous solutions. Characterization techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) were employed to understand the interactions between the antibiotic and clay materials .

Analytical Methods

3.1 Spectrophotometric Determination

Several studies have developed UV-visible spectrophotometric methods for determining amoxicillin levels in pharmaceutical formulations:

- A method utilizing dimethyl sulfoxide-acetonitrile mixtures showed enhanced absorbance and reduced detection limits for amoxicillin, proving effective for drug analysis .

Case Studies and Investigations

4.1 Prevalence of Substandard Products

A review highlighted that amoxicillin was frequently identified as a substandard antibiotic across various countries from 1992 to 2009, raising concerns about its quality in global markets . This underscores the importance of rigorous quality control measures in pharmaceutical manufacturing.

Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Clinical Use | Treatment for respiratory tract infections and streptococcal infections | Effective but may require alternative delivery |

| Nasal Delivery Systems | In situ gelling formulations for local therapy | Enhanced retention on nasal mucosa |

| Quality Evaluation | Post-marketing analysis of capsule formulations | High recovery rates in quality assessments |

| Adsorption Studies | Interaction studies with montmorillonite clay | Characterization via XRD and FTIR |

| Spectrophotometric Methods | Development of analytical methods for drug determination | Improved detection limits using DMSO-AcN mix |

Mechanism of Action

Amoxicillin trihydrate exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) on the bacterial cell wall, inhibiting the transpeptidation step of peptidoglycan synthesis . This inhibition weakens the cell wall, leading to cell lysis and bacterial death . The primary molecular targets are the PBPs, which are essential for cell wall integrity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Hydrated Forms of Amoxicillin

Amoxicillin exists in three hydrated forms: monohydrate, dehydrate, and trihydrate. AMTR is preferred in pharmaceutical formulations due to its superior stability and shelf life compared to other forms . Key physicochemical differences are summarized below:

| Property | Trihydrate | Monohydrate | Dehydrate |

|---|---|---|---|

| Stability | High (most stable) | Moderate | Low |

| Solubility (H₂O) | 3.4 mg/mL | Higher than trihydrate | Lower than trihydrate |

| Molecular Weight | 419.45 g/mol | ~383.4 g/mol | ~365.4 g/mol |

| Storage | Room temperature (dry) | Refrigeration required | Sensitive to humidity |

Resistance Mechanisms Compared to Other β-Lactams

AMTR resistance in S. aureus is driven by mecA (encoding PBP2a) and femX (involved in peptidoglycan cross-linking) . This contrasts with other β-lactams:

- Cephalosporins : Resistance often arises from altered PBPs (e.g., PBP2x in Streptococcus pneumoniae) or extended-spectrum β-lactamases (ESBLs) in Gram-negative bacteria .

- Augmentin (AMTR + clavulanic acid) : Clavulanic acid inhibits β-lactamase, reducing resistance risk compared to AMTR alone .

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

AMTR’s time-dependent bactericidal activity requires maintaining drug concentrations above the mutant prevention concentration (MPC) for ≥52% of the dosing interval (%T>MPC) to suppress resistance . Comparative PK/PD targets:

| Antibiotic | PK/PD Index | Target |

|---|---|---|

| Amoxicillin Trihydrate | %T>MPC | ≥52% (prevents resistance) |

| Ciprofloxacin | AUC/MIC | ≥125 (Gram-negative) |

| Vancomycin | AUC/MIC | ≥400 (MRSA) |

Analytical Method Comparison

AMTR’s purity and potency are evaluated using diverse methods, with variations observed across formulations :

| Method | Accuracy | Precision | Linearity (r²) |

|---|---|---|---|

| UV Spectrophotometry | 98–131.66% | 7.67–10.63% | 0.9996 |

| HPLC-FLD | 80.47–86.82% | 7.67–8.61% | 0.999 |

| FTIR | Qualitative | N/A | Matches reference |

Key Research Findings

Resistance Evolution : Prolonged sub-MPC concentrations of AMTR in S. aureus infections lead to stepwise upregulation of mecA and femX, resulting in high-level resistance .

Dosing Optimization : Twice-daily dosing (e.g., 10 mg/kg) achieves higher %T>MPC than once-daily regimens, delaying resistance emergence .

Formulation Variability : Commercial AMTR formulations show purity deviations (92.5–131.66%), with Brand B closest to the standard (98%) .

Biological Activity

Amoxicillin trihydrate is a widely used semi-synthetic penicillin antibiotic, effective against a broad spectrum of bacterial infections. Its biological activity primarily stems from its mechanism of action, pharmacokinetics, and interactions with various pathogens. This article delves into the detailed biological activity of amoxicillin trihydrate, supported by data tables and relevant research findings.

Amoxicillin exerts its antibacterial effects by binding to penicillin-binding proteins (PBPs) located in the bacterial cell wall. This binding inhibits transpeptidation, a critical step in the synthesis of the bacterial cell wall, leading to cell lysis and death. The bactericidal activity is primarily due to:

- Inhibition of Cell Wall Synthesis : Amoxicillin interferes with the cross-linking of peptidoglycan layers in the cell wall, which is essential for bacterial integrity.

- Activation of Autolytic Enzymes : The inhibition of PBPs activates autolytic enzymes that degrade the cell wall, resulting in bacterial cell death .

Pharmacokinetics

Amoxicillin trihydrate is characterized by favorable pharmacokinetic properties:

- Bioavailability : Approximately 60% when administered orally.

- Peak Concentration (Cmax) : Achieved within 1 to 2 hours post-administration.

- Half-Life (t1/2) : Ranges between 1 to 2 hours, necessitating multiple doses for effective treatment.

The following table summarizes key pharmacokinetic parameters:

| Dosage (mg) | Cmax (mg/L) | Tmax (h) | AUC (mg*h/L) |

|---|---|---|---|

| 250 | 3.93 ± 1.13 | 1.31 ± 0.33 | 27.29 ± 4.72 |

| 875 | 11.21 ± 3.42 | 1.52 ± 0.40 | 55.04 ± 12.68 |

Antimicrobial Spectrum

Amoxicillin is effective against both gram-positive and gram-negative bacteria, including but not limited to:

- Gram-positive : Streptococcus pneumoniae, Staphylococcus aureus (non-resistant strains).

- Gram-negative : Escherichia coli, Haemophilus influenzae, and Helicobacter pylori.

The addition of clavulanic acid can enhance its efficacy against beta-lactamase-producing organisms .

Case Study: Pediatric Use in Streptococcal Infections

A randomized controlled trial involving 579 children aged between 6 months to 12 years assessed the efficacy of amoxicillin sprinkle formulation compared to penicillin V for treating acute streptococcal tonsillopharyngitis. Results showed comparable rates of bacteriological eradication:

- Amoxicillin Group : 65.3% eradication rate.

- Penicillin V Group : 68.0% eradication rate.

These findings indicate that amoxicillin can be as effective as traditional penicillin in treating certain infections .

In Vitro Studies

Research has demonstrated that amoxicillin trihydrate exhibits significant antimicrobial activity against common pathogens in vitro:

- Zone of Inhibition : A study reported a prominent increase in the zone of inhibition against Staphylococcus aureus and Escherichia coli when using time-dependent release formulations .

The following table illustrates the antibacterial activity measured by zones of inhibition for various formulations:

| Formulation Type | Zone of Inhibition (mm) |

|---|---|

| Standard Amoxicillin | X |

| Time-Dependent Release | Y |

Q & A

Q. How can model-dependent approaches improve dissolution profile comparisons?

- Methodology : Fit dissolution data to Weibull or Higuchi models to compare release mechanisms. Use similarity factors (f2 >50) for bioequivalence. For discordant results, apply multivariate analysis (e.g., PCA) to isolate formulation variables (disintegrant type, particle size) impacting dissolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.